Cas no 1379339-53-3 (8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine)
8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
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- MDL: MFCD16250385
- Inchi: 1S/C8H6BrIN2/c1-5-7(10)12-4-2-3-6(9)8(12)11-5/h2-4H,1H3
- InChI Key: VFXTWVBHZZYTPU-UHFFFAOYSA-N
- SMILES: IC1=C(C)N=C2C(=CC=CN21)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- XLogP3: 3.5
- Topological Polar Surface Area: 17.3
8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222849-1g |
8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, 95% min |
1379339-53-3 | 95% | 1g |
$765.00 | 2023-09-06 | |
| Matrix Scientific | 222849-5g |
8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, 95% min |
1379339-53-3 | 95% | 5g |
$2676.00 | 2023-09-06 |
8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
Recent Advances in the Study of 8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1379339-53-3)
The compound 8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1379339-53-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This heterocyclic scaffold serves as a key intermediate in the synthesis of biologically active molecules, particularly in the design of kinase inhibitors and other therapeutic agents targeting various diseases.
Recent studies have focused on the synthetic utility of this compound as a building block for more complex molecular architectures. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness in Suzuki-Miyaura cross-coupling reactions, enabling the rapid diversification of the imidazopyridine core structure. The presence of both bromo and iodo substituents at the 8- and 3-positions respectively provides unique opportunities for sequential functionalization, making it particularly valuable for structure-activity relationship studies.
In pharmacological research, derivatives of 8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine have shown promising activity against several kinase targets. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that optimized analogs exhibited nanomolar inhibition against JAK2 and FLT3 kinases, suggesting potential applications in myeloproliferative disorders and certain leukemias. The methyl group at the 2-position appears to play a crucial role in enhancing target binding affinity and metabolic stability.
From a chemical biology perspective, researchers have utilized this compound as a molecular probe to study protein-ligand interactions. A 2024 Nature Chemical Biology paper described its use in photoaffinity labeling experiments, where it successfully identified novel binding sites on previously uncharacterized protein targets. This application highlights its value in target identification and validation studies.
The compound's physicochemical properties have also been extensively characterized in recent computational studies. Molecular modeling and quantum mechanical calculations have provided insights into its conformational preferences and electronic properties, which are critical for rational drug design. These studies have revealed that the compound adopts a nearly planar conformation in solution, with the halogen atoms positioned optimally for interactions with biological targets.
Current challenges in the field include improving the synthetic scalability of this intermediate and developing more efficient purification methods. Recent advances in continuous flow chemistry have shown promise in addressing these issues, with several research groups reporting improved yields and reduced reaction times compared to traditional batch processes.
Looking forward, 8-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine continues to be a valuable tool in medicinal chemistry, with ongoing research exploring its applications in PROTAC design, covalent inhibitor development, and as a scaffold for fragment-based drug discovery. Its unique combination of reactivity and biological relevance ensures it will remain an important compound in chemical biology research for the foreseeable future.
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